molecular formula C15H12FN5O2 B2889629 7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 487019-10-3

7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2889629
CAS No.: 487019-10-3
M. Wt: 313.292
InChI Key: IWXXSLUBXVSBJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical reagent of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel antidepressants. It belongs to the class of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, a scaffold identified for its high binding affinity and functional activity at serotonin receptors . Structurally analogous compounds within this family have been demonstrated to act as potent partial agonists of the 5-HT1A receptor, a key G-protein coupled receptor target in the treatment of major depressive disorder (MDD) . Preclinical in vivo studies on closely related derivatives, such as AZ-853 and AZ-861, have shown promising antidepressant-like activity in behavioral models like the forced swim test, without exhibiting significant anticholinergic properties . The imidazole core is a privileged structure in drug discovery, contributing to a diverse range of bioactivities due to its unique structural characteristics and electron-rich environment . Researchers can utilize this compound as a critical tool for probing serotoninergic signaling pathways, conducting structure-activity relationship (SAR) studies, and developing new therapeutic candidates with an improved safety and tolerability profile for psychiatric disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-2,4-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c1-19-12-11(13(22)20(2)15(19)23)21-7-10(17-14(21)18-12)8-3-5-9(16)6-4-8/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXXSLUBXVSBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(NC3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-Fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H18FN5O3
  • Molecular Weight : 371.37 g/mol
  • CAS Number : 326016-20-0

The compound exhibits biological activity through several mechanisms:

  • Phosphodiesterase Inhibition : It acts as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes is associated with increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes including neurotransmission and inflammation .
  • Serotonin Receptor Modulation : It has been shown to interact with serotonin receptors (5-HT1A and 5-HT7), suggesting potential applications in treating mood disorders such as depression and anxiety .

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 (µM)Reference
PDE4B2.44
PDE10A3.0
5-HT1AModerate
5-HT7Moderate

Pharmacological Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

Antidepressant Activity

In vivo studies demonstrated that derivatives of this compound exhibited significant antidepressant effects in animal models. For instance, a specific derivative showed efficacy greater than the reference drug diazepam in forced swim tests (FST) in mice .

Antianxiety Effects

The compound has also been evaluated for its anxiolytic properties. Preliminary results indicated that it could reduce anxiety-like behaviors more effectively than traditional anxiolytics .

Case Studies

  • Neurodegenerative Disease Models : Research exploring xanthine-dopamine hybrid molecules has identified compounds similar to this compound as potential multitarget drugs for treating neurodegenerative diseases. These compounds demonstrated favorable pharmacokinetic profiles and significant activity against neurodegeneration-related pathways .
  • Cytotoxicity in Cancer Cells : Preliminary evaluations indicated that the compound could exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of cAMP levels and subsequent signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The table below highlights key structural and pharmacological differences between the target compound and its analogs:

Compound Molecular Formula Substituents 5-HT1A Ki (nM) Notable Effects
Target Compound C15H12FN5O2 7-(4-Fluorophenyl), 1,3-dimethyl Not reported Hypothesized 5-HT1A affinity based on SAR; para-F substitution may enhance selectivity
AZ-853 C23H28FN7O2 2-Fluorophenyl piperazine 0.6 Stronger antidepressant effect (FST); better brain penetration; α1-adrenolytic effects
AZ-861 C24H28F3N7O2 3-Trifluoromethylphenyl piperazine 0.2 Higher 5-HT1A agonism; lipid metabolism disturbances; weaker brain penetration
Compound 3i C23H26FN7O2 2-Fluorophenyl pentyl chain ~1–10 Antidepressant at 2.5 mg/kg (FST); anxiolytic effects comparable to diazepam
Compound 5 (Zagórska et al. ) C23H27N5O4 6,7-Dimethoxyisoquinoline Not reported Dual PDE4B/PDE10A inhibition; moderate 5-HT1A affinity

Key Observations :

  • Piperazine vs. Alkyl Chains : AZ-853 and AZ-861 incorporate piperazine moieties linked via alkyl chains, enhancing 5-HT1A/5-HT7 receptor interactions. In contrast, the target compound lacks this extension, suggesting simpler pharmacokinetics but possibly lower receptor engagement .
  • Methyl Groups : The 1,3-dimethyl substitution is conserved across analogs, likely stabilizing the purine core and enhancing metabolic stability .

Functional and Preclinical Outcomes

  • Antidepressant Efficacy :
    • Compound 3i (2-fluorophenyl analog) reduced immobility time in the forced swim test (FST) at 2.5 mg/kg, comparable to fluoxetine .
    • AZ-853 showed dose-dependent antidepressant effects (2.5–5 mg/kg) with partial 5-HT1A mediation .

Preparation Methods

Cyclization of Xanthine Derivatives

The formation of the imidazo[2,1-f]purine scaffold is achieved through acid-catalyzed cyclization. In a representative procedure, 1,3-dimethylxanthine is treated with glyoxal in acetic acid at 80°C, yielding the tricyclic imidazo-purine structure. The reaction proceeds via enolization of the xanthine carbonyl, followed by electrophilic attack at the C-8 position (Figure 1).

$$
\text{Xanthine} + \text{Glyoxal} \xrightarrow{\text{H}^+} \text{Imidazo[2,1-f]purine-2,4-dione} \quad
$$

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution. For example, 8-bromo-1,3-dimethylimidazo[2,1-f]purine-2,4-dione reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃, achieving >75% yield. Alternative methods employ Ullmann coupling with 4-fluoroiodobenzene and copper(I) iodide in DMF at 120°C.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Optimal yields are obtained using polar aprotic solvents (e.g., DMF, DMSO) and palladium-based catalysts. For Suzuki couplings, a 1:1.2 molar ratio of brominated purine to arylboronic acid minimizes side reactions. Copper-mediated Ullmann reactions require stoichiometric amounts of ligand (e.g., 1,10-phenanthroline) to enhance catalytic efficiency.

Temperature and Time Dependence

Cyclization reactions proceed efficiently at 80–100°C over 12–24 hours, while coupling reactions require shorter durations (4–6 hours) at higher temperatures (120–150°C). Prolonged heating beyond these ranges promotes decomposition, as evidenced by HPLC-MS analyses.

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 7.85–7.78 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 3.65 (s, 3H, N-CH₃), 3.42 (s, 3H, N-CH₃).
  • HRMS : m/z calc. for C₁₇H₁₄FN₅O₂ [M+H]⁺: 356.1152; found: 356.1149.

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity, with retention times consistent with reference standards.

Challenges and Scalability

Industrial-scale production faces hurdles in intermediate purification due to the compound’s low solubility in aqueous media. Acetonitrile precipitation and column chromatography are employed, but these steps reduce overall yield (typically 40–50%). Recent advances in continuous-flow synthesis may mitigate these issues by enhancing mixing and heat transfer.

Q & A

Q. What strategies validate target engagement in cellular models?

  • Methodology :
  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins after compound treatment.
  • BRET/FRET : Quantify intracellular protein-protein interaction modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.